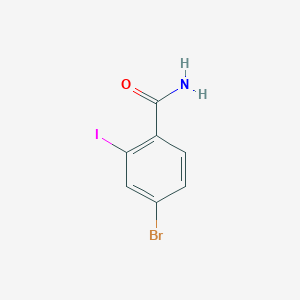

4-Bromo-2-iodobenzamide

Description

4-Bromo-2-iodobenzamide is an organic compound with the molecular formula C7H5BrINO It is a halogenated benzamide derivative, characterized by the presence of both bromine and iodine atoms on the benzene ring

Properties

Molecular Formula |

C7H5BrINO |

|---|---|

Molecular Weight |

325.93 g/mol |

IUPAC Name |

4-bromo-2-iodobenzamide |

InChI |

InChI=1S/C7H5BrINO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) |

InChI Key |

JOLOIMZLFPRXKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodobenzamide typically involves halogenation reactions. One common method is the bromination of 2-iodobenzamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of 4-Bromo-2-iodobenzamide may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-iodobenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar solvents.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products Formed:

Substitution Reactions: Products with different functional groups replacing the halogens.

Coupling Reactions: Biaryl or alkynyl derivatives.

Reduction Reactions: Amines or partially reduced benzamides.

Scientific Research Applications

4-Bromo-2-iodobenzamide has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodobenzamide involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

- 2-Bromo-4-iodobenzamide

- 2-Amino-5-bromo-3-iodobenzamide

- 4-Bromo-2,5-dimethoxybenzamide

Comparison: 4-Bromo-2-iodobenzamide is unique due to the specific positioning of the bromine and iodine atoms, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and applications.

Biological Activity

4-Bromo-2-iodobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of 4-Bromo-2-iodobenzamide, summarizing relevant studies, mechanisms of action, and potential applications.

4-Bromo-2-iodobenzamide is characterized by the presence of both bromine and iodine atoms on its aromatic ring, which enhances its reactivity and biological interactions. Its molecular formula is C7H6BrI N, with a molar mass of approximately 276.94 g/mol.

The biological activity of 4-Bromo-2-iodobenzamide is primarily attributed to its ability to interact with various molecular targets in cells. The halogen substituents can facilitate nucleophilic attacks, leading to covalent modifications of proteins involved in critical signaling pathways. This compound has shown promise in modulating enzyme activity and receptor interactions, particularly in cancer-related pathways.

Anticancer Properties

Research indicates that 4-Bromo-2-iodobenzamide exhibits significant anticancer properties. It has been investigated for its ability to inhibit tumor growth by targeting specific oncogenic pathways. For instance, it has been shown to activate the BRAF protein in a KSR1 or KSR2-dependent manner, which is crucial for the MAPK/ERK signaling pathway involved in cell proliferation and survival.

Table 1: Summary of Anticancer Studies on 4-Bromo-2-iodobenzamide

Antimicrobial Activity

In addition to its anticancer effects, 4-Bromo-2-iodobenzamide has also been explored for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity and mechanisms involved.

Case Studies

A notable case study involved the use of a related compound in patients with malignant melanoma. The study demonstrated that the iodinated benzamide derivatives showed significant accumulation in tumors compared to surrounding tissues, suggesting their potential as diagnostic agents or therapeutic precursors . The ability to detect additional metastases not visible through traditional imaging techniques highlights the clinical relevance of these compounds.

Research Findings

Recent findings have focused on the synthesis and optimization of 4-Bromo-2-iodobenzamide derivatives to enhance their biological activity. Various synthetic routes have been developed, allowing for modifications that improve potency and selectivity against cancer cells while minimizing off-target effects.

Table 2: Synthetic Routes for 4-Bromo-2-iodobenzamide Derivatives

| Synthesis Method | Yield (%) | Notable Features |

|---|---|---|

| Nucleophilic Substitution | 60 | High specificity towards target proteins |

| Coupling Reactions (Suzuki) | 75 | Formation of biaryl derivatives with enhanced activity |

| Halogen Exchange | 90 | Efficient labeling for imaging applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.